4-Methylthiophene-2-carbonyl chloride
Overview
Description
4-Methylthiophene-2-carbonyl chloride is a chemical compound with the empirical formula C6H5ClOS . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Methylthiophene-2-carbonyl chloride consists of a thiophene ring with a methyl group and a carbonyl chloride group attached . The molecular weight is 160.62 .Physical And Chemical Properties Analysis
4-Methylthiophene-2-carbonyl chloride is a solid at room temperature . It has a density of 1.2873 g/mL at 25 °C and a refractive index of 1.581 .Scientific Research Applications
Synthesis and Chemical Properties
- Trihalogenated Hydroxythiophenes Synthesis : 4-Methylthiophene-2-carbonyl chloride is related to the synthesis of various hydroxythiophenes, such as 2-Hydroxy-3,4,5-trichlorothiophene. These compounds have shown unique tautomeric properties and chemical reactivity, making them valuable in the synthesis of other derivatives through reactions like O-methylation, O-acetylation, and Silylation (Skramstad et al., 2000).
Polymer Chemistry
- Conjugated Conductive Polymers : 4-Methylthiophene-2-carbonyl chloride is closely related to the field of polymer chemistry, particularly in the development of conductive polymers. Research has shown the synthesis of polymers like poly(4-methylthiophene)s, which are essential in creating materials with unique electronic properties (Chen & Tsai, 1993).
Material Science and Electronics
- Electrooxidation of Soluble Alpha, Alpha-Coupled Thiophene Oligomers : Studies have explored the electrooxidation of thiophene oligomers, including those with 4-methylthiophene units. This research is crucial in understanding the electronic properties of materials for potential applications in electronics and conductive materials (Guay et al., 1992).
Organic Synthesis
- Friedel-Crafts Synthesis of Thiophenecarbothioamides : The compound's derivatives have been used in Friedel-Crafts synthesis, a significant method in organic chemistry. This approach enables the formation of thiophenecarbothioamides from thiophene compounds, indicating the versatility of 4-methylthiophene-2-carbonyl chloride in synthetic chemistry (Jagodziński et al., 1986).
Environmental Applications
- Degradation of Chlorophenols : Research involving the degradation of chlorophenols, such as 4-chlorophenol, has utilized thiophene derivatives. This area of study is crucial for environmental applications, particularly in the treatment of wastewater and the removal of toxic substances (Boudenne & Cerclier, 1999).
Catalysis
- Hydrogen Peroxide Decomposition : Studies involving activated carbons modified with chemicals like 4-methylthiophene-2-carbonyl chloride have shown significant implications in catalysis, particularly in the decomposition of hydrogen peroxide. This research is vital for understanding catalytic processes in various industrial applications (Huang et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-methylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKBBMZPLXIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383745 | |
Record name | 4-Methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophene-2-carbonyl chloride | |
CAS RN |
32990-47-9 | |
Record name | 4-Methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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